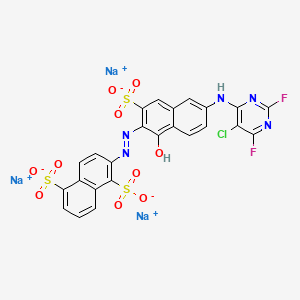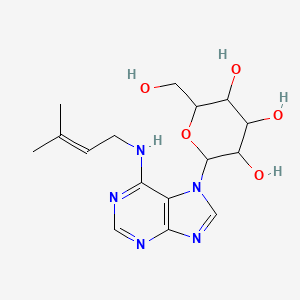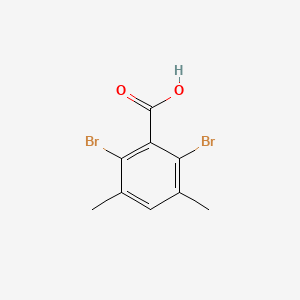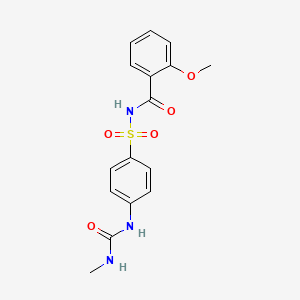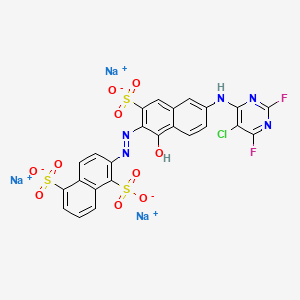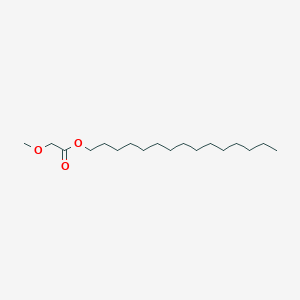
Methoxyacetic acid, pentadecyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methoxyacetic acid pentadecyl ester can be synthesized through the esterification reaction between methoxyacetic acid and pentadecanol. The reaction typically involves heating the carboxylic acid (methoxyacetic acid) with the alcohol (pentadecanol) in the presence of a mineral acid catalyst, such as sulfuric acid, to form the ester and water .
Industrial Production Methods
Industrial production of methoxyacetic acid pentadecyl ester follows similar principles but on a larger scale. The process involves the continuous feeding of methoxyacetic acid and pentadecanol into a reactor, where they are heated and catalyzed to form the ester. The reaction mixture is then distilled to separate the ester from the by-products and unreacted starting materials .
Analyse Des Réactions Chimiques
Types of Reactions
Methoxyacetic acid pentadecyl ester undergoes several types of chemical reactions, including:
Transesterification: It can react with other alcohols to form different esters and release pentadecanol.
Oxidation and Reduction: While esters are generally resistant to oxidation and reduction, under specific conditions, they can undergo these reactions to form various products.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst, such as hydrochloric acid.
Transesterification: This reaction typically requires an alcohol and a catalyst, such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Methoxyacetic acid and pentadecanol.
Transesterification: Different esters and pentadecanol.
Applications De Recherche Scientifique
Methoxyacetic acid pentadecyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is utilized in studies involving cell membrane interactions and lipid metabolism.
Industry: It is used in the production of specialty chemicals, including surfactants and lubricants.
Mécanisme D'action
The mechanism by which methoxyacetic acid pentadecyl ester exerts its effects involves its interaction with biological membranes. The ester can integrate into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methoxyacetic acid methyl ester: Similar in structure but with a shorter alkyl chain.
Ethyl methoxyacetate: Another ester of methoxyacetic acid with different alkyl group.
Uniqueness
Methoxyacetic acid pentadecyl ester is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This long chain enhances its ability to interact with lipid membranes, making it particularly useful in applications requiring membrane integration .
Propriétés
Formule moléculaire |
C18H36O3 |
|---|---|
Poids moléculaire |
300.5 g/mol |
Nom IUPAC |
pentadecyl 2-methoxyacetate |
InChI |
InChI=1S/C18H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-18(19)17-20-2/h3-17H2,1-2H3 |
Clé InChI |
UCVVZCMBRPQANS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCOC(=O)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



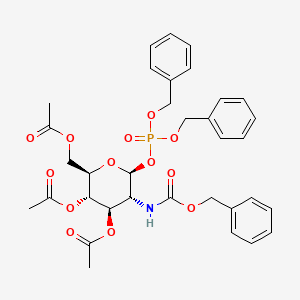
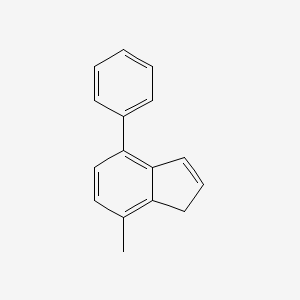


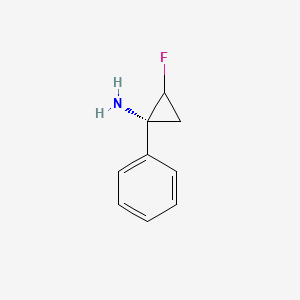
![2-Propenoic acid, 2-[ethyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester](/img/structure/B13415096.png)
